2-Methylglutaric acid

Catalog No.
S583090
CAS No.
617-62-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylglutaric acid

CAS Number

617-62-9

Product Name

2-Methylglutaric acid

IUPAC Name

2-methylpentanedioic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

AQYCMVICBNBXNA-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)C(=O)O

Solubility

908 mg/mL

Synonyms

2-methylene glutarate, 2-methyleneglutarate, 2-methyleneglutaric acid, alpha-methylene glutarate, alpha-methylene glutarate, ion(2-)

Canonical SMILES

CC(CCC(=O)O)C(=O)O

    Organic Building Blocks

    2-Methylglutaric acid is used as an organic building block in the synthesis of various chemical compounds .

    Preparation of Acetic Acid

    It has been used in the preparation of acetic acid .

    Pharmaceutical Research

    As an intermediate, it is used in the development of new drugs and treatments .

    Chemical Research

    In chemical research, it is used to synthesize new compounds and study their properties .

    Metabolite in Saccharomyces cerevisiae

    2-Methylglutaric acid is a metabolite found in or produced by Saccharomyces cerevisiae, a species of yeast .

    Preparation of Organic-Inorganic Hybrid Compounds

    It is used in the preparation of sparsely pillared organic-inorganic hybrid compounds .

    Preparation of Acetic Acid

    It has been used in the preparation of acetic acid .

    Pharmaceutical Research

    As an intermediate, it is used in the development of new drugs and treatments .

    Chemical Research

    In chemical research, it is used to synthesize new compounds and study their properties .

2-Methylglutaric acid, also known as 2-methylpentanedioic acid or alpha-methylglutarate, is an organic compound classified as an alpha, omega-dicarboxylic acid. Its chemical formula is C6H10O4C_6H_{10}O_4 and it has a molecular weight of approximately 146.14 g/mol. The structure consists of a glutaric acid backbone with a methyl group substituted at the second carbon position. This compound is notable for its role in various metabolic processes and its presence in environmental samples, particularly in atmospheric aerosols .

Currently, there is no well-established information regarding a specific mechanism of action for 2-Methylglutaric acid in biological systems.

2-Methylglutaric acid is classified as harmful if swallowed and can cause severe skin burns and eye damage [].

  • Safety Data Sheet (SDS): Consult the SDS for detailed safety information, including appropriate personal protective equipment (PPE) for handling [].
Typical of dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form smaller carboxylic acids.
  • Oxidation: It can be oxidized to form keto acids or other derivatives, often involving transition metals as catalysts .

The compound's reactivity is influenced by the presence of its carboxylic groups, which can engage in nucleophilic attacks and participate in condensation reactions.

2-Methylglutaric acid has been identified as a metabolite involved in the catabolism of certain amino acids and lipids. It plays a role in various biological pathways, including:

  • Energy metabolism: It is involved in the Krebs cycle and fatty acid metabolism.
  • Microbial metabolism: This compound can be produced by certain bacteria during the degradation of isoprenoid compounds like pristane .

Additionally, studies have indicated that 2-methylglutaric acid may exhibit biological activities that could impact mammalian systems, although specific therapeutic uses are still under investigation.

Several methods exist for synthesizing 2-methylglutaric acid:

  • Oxidation of 3-Methyl-1,2-cyclopentanedione: This method involves using an oxidizing agent such as cerium(IV) to convert the precursor compound into 2-methylglutaric acid .
  • Hydrolysis of Methyl Cellosolve Acetate Glutaronitrile: This process yields 2-methylglutaric acid through hydrolysis reactions .
  • Microbial Fermentation: Certain microorganisms can produce this compound from substrates like glucose or fatty acids under specific fermentation conditions .

2-Methylglutaric acid has various applications across different fields:

  • Biochemical Research: It serves as a standard in metabolic studies and enzyme activity assays.
  • Pharmaceuticals: Investigated for potential roles in drug formulation due to its metabolic pathways.
  • Agriculture: Used as a biochemical marker for soil health and microbial activity.
  • Environmental Science: Studied for its presence in atmospheric aerosols and its effects on climate change .

Research indicates that 2-methylglutaric acid interacts with various biological systems and environmental factors:

  • Atmospheric Chemistry: It undergoes heterogeneous reactions with oxidants in aerosol particles, influencing air quality and climate dynamics .
  • Metabolic Pathways: Interactions with enzymes involved in fatty acid metabolism have been documented, indicating its role as a substrate or inhibitor .

These interactions highlight the compound's significance both ecologically and biologically.

The following compounds share structural similarities with 2-methylglutaric acid:

Compound NameStructure TypeUnique Features
Glutaric AcidDicarboxylic AcidNo methyl substitution; simpler structure
3-Methylglutaric AcidDicarboxylic AcidMethyl group at the third carbon; different properties
Adipic AcidDicarboxylic AcidLonger carbon chain; widely used in nylon production
Maleic AcidUnsaturated Dicarboxylic AcidContains double bond; used in polymer production

Uniqueness of 2-Methylglutaric Acid:

  • The presence of the methyl group at the second position distinguishes it from other dicarboxylic acids.
  • Its specific metabolic pathways and environmental roles further enhance its uniqueness compared to structurally similar compounds.

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

UNII

U6769P7A6Y

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (16.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

18069-17-5
617-62-9

Wikipedia

2-methylglutaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

Competitive inhibition of glutamate dehydrogenase reaction

Rajarshi Choudhury, Narayan S Punekar
PMID: 17531979   DOI: 10.1016/j.febslet.2007.05.032

Abstract

Irrespective of their pyridine nucleotide specificity, all glutamate dehydrogenases share a common chemical mechanism that involves an enzyme bound 'iminoglutarate' intermediate. Three compounds, structurally related to this intermediate, were tested for the inhibition of purified NADP-glutamate dehydrogenases from two Aspergilli, as also the bovine liver NAD(P)-glutamate dehydrogenase. 2-Methyleneglutarate, closely resembling iminoglutarate, was a potent competitive inhibitor of the glutamate dehydrogenase reaction. This is the first report of a non-aromatic structure with a better glutamate dehydrogenase inhibitory potency than aryl carboxylic acids such as isophthalate. A suitably located 2-methylene group to mimic the iminium ion could be exploited to design inhibitors of other amino acid dehydrogenases.


Kinetic results implicating a polar radical reaction pathway in the rearrangement catalyzed by alpha-methyleneglutarate mutase

Martin Newcomb, Neil Miranda
PMID: 12670228   DOI: 10.1021/ja028686d

Abstract

alpha-Methyleneglutarate mutase (MGM) catalyzes the rearrangement of 2-methyleneglutarate to 3-methylitaconate (2-methylene-3-methylsuccinate). A putative mechanism for the MGM-catalyzed reaction involves 3-exo cyclization of the 2-methyleneglutaric acid-4-yl radical to a cyclopropylcarbinyl radical intermediate that ring opens to the 3-hydroxycarbonyl-2-methylenebutanoic acid-4-yl radical (3-methylitaconic acid radical). Model reactions for this mechanism were studied by laser flash photolysis kinetic methods. alpha-Ester radicals were produced by 266 nm photolysis of alpha-phenylselenyl ester derivatives. Rate constants for cyclizations of the (Z)-1-ethoxycarbonyl-4-(2,2-diphenylcyclopropyl)-3-buten-1-yl radical ((Z)-8a) and (E)- and (Z)-1,3-di(ethoxycarbonyl)-4-(2,2-diphenylcyclopropyl)-3-buten-1-yl radicals ((E)- and (Z)-8b) were determined. The ester group in (Z)-8a accelerates the 3-exo cyclization in comparison to the parent radical lacking an ester group by a factor of 3, an effect ascribed to a polarized transition state. The ester groups at C3 in radicals 8b slow the 3-exo cyclization reaction by a factor of 50. The rate constant for cyclization of the 2-methyleneglutaric acid-4-yl radical is estimated to be k approximately 2000 s(-1) at ambient temperature. When coupled with the estimated partitioning of the intermediate cyclopropylcarbinyl radical, the overall rate constant for the conversion is estimated to be k approximately equal to 1 x 10(-3) s(-1), which is much too small for any radical reaction and several orders of magnitude too small for kinetic competence for the MGM-catalyzed process. The possibility that the radical reaction in nature involves an unusual mechanism in which polar effects are important is discussed.


Searching for intermediates in the carbon skeleton rearrangement of 2-methyleneglutarate to (R)-3-methylitaconate catalyzed by coenzyme B12-dependent 2-methyleneglutarate mutase from Eubacterium barkeri

Antonio J Pierik, Daniele Ciceri, Ruben Fernandez Lopez, Fritz Kroll, Gerd Bröker, Birgitta Beatrix, Wolfgang Buckel, Bernard T Golding
PMID: 16060663   DOI: 10.1021/bi050049n

Abstract

Coenzyme B(12)-dependent 2-methyleneglutarate mutase from the strict anaerobe Eubacterium barkeri catalyzes the equilibration of 2-methyleneglutarate with (R)-3-methylitaconate. Proteins with mutations in the highly conserved coenzyme binding-motif DXH(X)(2)G(X)(41)GG (D483N and H485Q) exhibited decreased substrate turnover by 2000-fold and >4000-fold, respectively. These findings are consistent with the notion of H485 hydrogen-bonded to D483 being the lower axial ligand of adenosylcobalamin in 2-methyleneglutarate mutase. (E)- and (Z)-2-methylpent-2-enedioate and all four stereoisomers of 1-methylcyclopropane-1,2-dicarboxylate were synthesized and tested, along with acrylate, with respect to their inhibitory potential. Acrylate and the 2-methylpent-2-enedioates were noninhibitory. Among the 1-methylcyclopropane-1,2-dicarboxylates only the (1R,2R)-isomer displayed weak inhibition (noncompetitive, K(i) = 13 mM). Short incubation (5 min) of 2-methyleneglutarate mutase with 2-methyleneglutarate under anaerobic conditions generated an electron paramagnetic resonance (EPR) signal (g(xy) approximately 2.1; g(z) approximately 2.0), which by analogy with the findings on glutamate mutase from Clostridium cochlearium [Biochemistry, 1998, 37, 4105-4113] was assigned to cob(II)alamin coupled to a carbon-centered radical. At longer incubation times (>1 h), inactivation of the mutase occurred concomitant with the formation of oxygen-insensitive cob(II)alamin (g(xy) approximately 2.25; g(z) approximately 2.0). In order to identify the carbon-centered radical, various (13)C- and one (2)H-labeled substrate/product molecules were synthesized. Broadening (0.5 mT) of the EPR signal around g = 2.1 was observed only when C2 and/or C4 of 2-methyleneglutarate was labeled. No effect on the EPR signals was seen when [5'-(13)C]adenosylcobalamin was used as coenzyme. The inhibition and EPR data are discussed in the context of the addition-elimination and fragmentation-recombination mechanisms proposed for 2-methyleneglutarate mutase.


A novel reaction between adenosylcobalamin and 2-methyleneglutarate catalyzed by glutamate mutase

Marja S Huhta, Daniele Ciceri, Bernard T Golding, E Neil G Marsh
PMID: 11863459   DOI: 10.1021/bi011965d

Abstract

We describe a novel reaction of adenosylcobalamin that occurs when adenosylcobalamin-dependent glutamate mutase is reacted with the substrate analogue 2-methyleneglutarate. Although 2-methyleneglutarate is a substrate for the closely related adenosylcobalamin-dependent enzyme 2-methyleneglutarate mutase, it reacts with glutamate mutase to cause time-dependent inhibition of the enzyme. Binding of 2-methyleneglutarate to glutamate mutase initiates homolysis of adenosylcobalamin. However, instead of the adenosyl radical proceeding to abstract a hydrogen from the substrate, which is the next step in all adenosylcobalamin-dependent enzymes, the adenosyl radical undergoes addition to the exo-methylene group to generate a tertiary radical at C-2 of methyleneglutarate. This radical has been characterized by EPR spectroscopy with regiospecifically (13)C-labeled methyleneglutarates. Irreversible inhibition of the enzyme appears to be a complicated process, and the detailed chemical and kinetic mechanism remains to be elucidated. The kinetics of this process suggest that cob(II)alamin may reduce the enzyme-bound organic radical so that stable adducts between the adenosyl moiety of the coenzyme and 2-methyleneglutarate are formed.


On the steric course of the adenosylcobalamin-dependent 2-methyleneglutarate mutase reaction in Clostridium barkeri

G Hartrampf, W Buckel
PMID: 3699016   DOI: 10.1111/j.1432-1033.1986.tb09582.x

Abstract

The enzymatically active enantiomer of 3-methylitaconate in Clostridium barkeri has (R)-configuration. This was checked by fermentation of the racemate and reisolation of the (S)-enantiomer. In addition (R)-3-methylitaconate was synthesized by enzymatic isomerisation of 2,3-dimethylmaleate which was protonated at the Si-face. 2-Methylene[2-2H1]glutarate was synthesized via (R)-3-methyl[3-2H1]itaconate by brief incubation of 2,3-dimethylmaleate with a cell-free extract of Clostridium barkeri in 2H2O. The predominantly monodeuterated compound was oxidized to (S)-[2-2H1]succinate as analysed by circular dichroism. The results demonstrate that 2-methyleneglutarate mutase catalyses the reversible migration of an acryloyl residue from the alpha-carbon to the beta-carbon of propionate with inversion of configuration at the alpha-carbon.


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